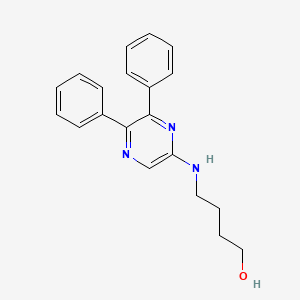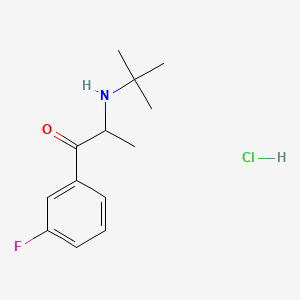
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronic acid moiety and a pinacol ester group. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 typically involves the reaction of 2-(Methylcarboxy)pyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反応の分析
Types of Reactions
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like sodium hydroxide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: This compound is employed in the development of boron-containing drugs and as a tool for studying biological pathways.
作用機序
The mechanism of action of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pinacol ester group enhances the compound’s stability and solubility, facilitating its use in various reactions .
類似化合物との比較
Similar Compounds
- 2-Methoxypyridine-5-boronic Acid Pinacol Ester
- 4-Pyridineboronic Acid Pinacol Ester
- 2-Ethoxypyridine-5-boronic Acid Pinacol Ester
Uniqueness
2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 stands out due to its specific functional groups, which provide unique reactivity and stability. Its methylcarboxy group offers additional sites for chemical modification, making it more versatile compared to similar compounds .
特性
分子式 |
C13H18BNO4 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
methyl 3,4,6-trideuterio-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3/i6D,7D,8D |
InChIキー |
IXKFGVRURWXXKX-AYBVGXBASA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1B2OC(C(O2)(C)C)(C)C)[2H])C(=O)OC)[2H] |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















